molecular formula C9H18N2O4 B557166 Boc-D-2,4-diaminobutyric acid CAS No. 80445-78-9

Boc-D-2,4-diaminobutyric acid

Cat. No. B557166
CAS RN: 80445-78-9
M. Wt: 218.25 g/mol
InChI Key: MDCPCLPRWLKUIQ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-2,4-diaminobutyric acid is a diamino acid that is butyric acid in which a hydrogen at position 2 and a hydrogen at position 4 are replaced by amino groups . It is a reagent used to synthesize somatostatin antagonist and can also be used to develop blood coagulation factor Xa inhibitors .

It is a substrate of diaminobutyrate-pyruvate transaminase (EC 2.6.1.46), an enzyme involved in an alternative polyamine biosynthesis pathway in bacteria .


Molecular Structure Analysis

The molecular formula of Boc-D-2,4-diaminobutyric acid is C9H18N2O4 . The molecular weight is 440.50 .


Chemical Reactions Analysis

DABA’s main action is being an inhibitor of GABA transaminase, an enzyme that converts GABA back to glutamate . When the enzyme is inhibited, this conversion cannot happen, therefore, GABA levels are elevated. It has also been observed that 2,4-diaminobutyric acid is a GABA reuptake inhibitor .


Physical And Chemical Properties Analysis

Boc-D-2,4-diaminobutyric acid appears as a white crystalline powder . The density is 1.16 g/cm3 .

Scientific Research Applications

  • Neuroscience Research : One study explored L-2,4-diaminobutyric acid as an inhibitor of gamma-aminobutyric acid uptake in rat brain synaptosomes. This compound showed both competitive and noncompetitive inhibition, influenced by the duration of exposure and dependent on sodium and temperature. The study suggested its potential role in neuroscience research, particularly in understanding synaptic transmission processes (Simon & Martin, 1973).

  • Chemical Synthesis and Drug Development : Another study focused on α,γ-diaminobutyric acid modified poly(propyleneimine) dendrimers. These modified dendrimers, coupled with Boc-protected α,γ-diaminobutyric acid, were used to create chiral dendritic amines, which were then utilized to develop dendrimers with cisplatin moieties, a well-known chemotherapy drug. This research highlights the compound's application in creating novel drug delivery systems and in medicinal chemistry (Bellis et al., 2006).

  • Microbiology and Biochemistry : Research involving Acinetobacter baumannii identified a gene encoding L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase, crucial in the production of 1,3-diaminopropane. This study provides insights into microbial biochemistry and the biosynthetic pathways of specific compounds (Ikai & Yamamoto, 1997).

  • Cancer Research : L-2,4-diaminobutyric acid was studied for its antitumor activity against human glioma cells. The study observed the concentrated uptake of this compound in glioma cells, leading to cellular lysis. This research signifies its potential use in developing new cancer treatments, especially for malignant gliomas (Ronquist et al., 2005).

  • Toxicological Studies : A study focusing on disinfection by-products from the chlorination of 2,4-diaminobutyric acid identified haloacetic acids, trihalomethanes, and haloacetonitriles as major by-products. This research is crucial in understanding the environmental and health impacts of chlorinating water containing algal toxins like 2,4-diaminobutyric acid (Luo et al., 2020).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Boc-D-2,4-diaminobutyric acid is used for R&D purposes . It is not intended for medicinal or household use . The future directions of this compound could be in the development of new drugs or therapies, given its role in inhibiting GABA transaminase and being a GABA reuptake inhibitor .

properties

IUPAC Name

(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCPCLPRWLKUIQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427334
Record name Boc-D-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-2,4-diaminobutyric acid

CAS RN

80445-78-9
Record name Boc-D-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CK Schissel, CE Farquhar, A Loas… - ACS Chemical …, 2023 - ACS Publications
Peptide-mediated delivery of macromolecules in cells has significant potential therapeutic benefits, but no therapy employing cell-penetrating peptides (CPPs) has reached the market …
Number of citations: 2 pubs.acs.org

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